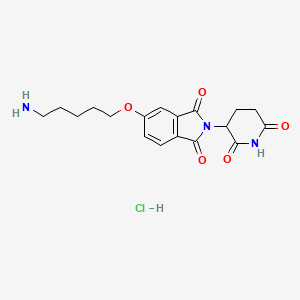
(R)-tetraMe-Tetraxetan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tetraMe-Tetraxetan is a synthetic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tetraMe-Tetraxetan typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Preparation of Intermediates: This involves the use of specific reagents and catalysts to form intermediate compounds.
Cyclization Reactions: The intermediates undergo cyclization reactions to form the core structure of ®-tetraMe-Tetraxetan.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of ®-tetraMe-Tetraxetan is scaled up using optimized reaction conditions to ensure efficiency and yield. This may involve:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Continuous Flow Processing: Continuous flow reactors may be employed for more efficient and consistent production.
化学反応の分析
Types of Reactions
®-tetraMe-Tetraxetan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
®-tetraMe-Tetraxetan has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and industrial processes.
作用機序
The mechanism of action of ®-tetraMe-Tetraxetan involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the context of its use.
類似化合物との比較
Similar Compounds
Bismutotantalite (BiTaO4): Known for its unique properties and applications in materials science.
Stibiotantalite (SbTaO4): Similar in structure to bismutotantalite and used in similar applications.
Uniqueness
®-tetraMe-Tetraxetan stands out due to its specific chemical structure and the unique reactions it undergoes. Its versatility in various scientific fields makes it a compound of significant interest.
特性
分子式 |
C20H36N4O8 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
(2R)-2-[4,7,10-tris[(1R)-1-carboxyethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoic acid |
InChI |
InChI=1S/C20H36N4O8/c1-13(17(25)26)21-5-7-22(14(2)18(27)28)9-11-24(16(4)20(31)32)12-10-23(8-6-21)15(3)19(29)30/h13-16H,5-12H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t13-,14-,15-,16-/m1/s1 |
InChIキー |
JNGPYTMGBKNNQV-KLHDSHLOSA-N |
異性体SMILES |
C[C@H](C(=O)O)N1CCN(CCN(CCN(CC1)[C@H](C)C(=O)O)[C@H](C)C(=O)O)[C@H](C)C(=O)O |
正規SMILES |
CC(C(=O)O)N1CCN(CCN(CCN(CC1)C(C)C(=O)O)C(C)C(=O)O)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)

![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)


![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)

![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)



![3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide](/img/structure/B12371552.png)

![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)
